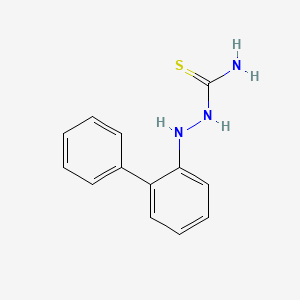

S-(Cyclopent-3-en-1-ylmethyl) ethanethioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

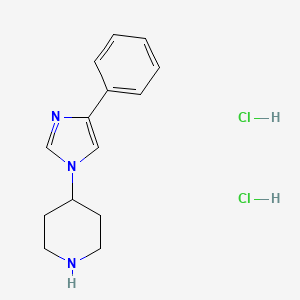

“S-(Cyclopent-3-en-1-ylmethyl) ethanethioate” is a chemical compound with the molecular formula C8H12OS and a molecular weight of 156.25 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “S-(Cyclopent-3-en-1-ylmethyl) ethanethioate” is 1S/C8H12OS/c1-7(9)10-6-8-4-2-3-5-8/h2-3,8H,4-6H2,1H3 . This code provides a unique representation of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

“S-(Cyclopent-3-en-1-ylmethyl) ethanethioate” is a liquid at room temperature . More detailed physical and chemical properties, such as its boiling point, melting point, and solubility, were not available in the sources I found.Applications De Recherche Scientifique

Catalysis and Cyclization Reactions

- Transition Metal-Catalyzed Cyclizations : Compounds structurally related to S-(Cyclopent-3-en-1-ylmethyl) ethanethioate are used in cyclization reactions catalyzed by transition metals like Pt, Ru, and Au. These reactions are essential for forming carbocycles and heterocycles, demonstrating the utility of these compounds in synthesizing complex cyclic structures (Méndez et al., 2001).

Stereospecific Synthesis

- Copper-Catalyzed C–S Coupling : Similar compounds are substrates in stereospecific copper-catalyzed C–S coupling reactions, leading to the synthesis of enantiopure benzylic thioethers and thioacetates. This showcases the role of these structures in constructing stereospecific and functionally diverse molecules (Jiang et al., 2018).

Cyclopropanation and Cycloisomerization

- Rhodium-Catalyzed Cyclopropanation : Structurally related entities serve as substrates in Rh(II)-catalyzed cyclopropanation reactions, illustrating their applicability in generating cyclopropane-containing compounds, which are valuable in medicinal chemistry and materials science (Müller et al., 2003).

Gold-Catalyzed Reactions

- Cycloisomerizations of Ene-Ynamides : The use of gold catalysis in the cycloisomerization of ene-ynamides leads to complex structures from simpler precursors, indicating the potential utility of compounds like S-(Cyclopent-3-en-1-ylmethyl) ethanethioate in advanced synthetic methodologies (Couty et al., 2009).

Synthetic Applications and Functionalization

- Yttrium-Mediated Conversion : The manipulation of vinyl Grignard reagents in the presence of yttrium(III) chloride illustrates the utility of these methods in regio- and stereoselective functionalization, potentially applicable to compounds like S-(Cyclopent-3-en-1-ylmethyl) ethanethioate (Tanaka et al., 2008).

Propriétés

IUPAC Name |

S-(cyclopent-3-en-1-ylmethyl) ethanethioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12OS/c1-7(9)10-6-8-4-2-3-5-8/h2-3,8H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIFDYWBHMDXMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC1CC=CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2751511.png)

![N-(2,5-dimethoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2751514.png)

![N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2751516.png)

![3,5-Dimethyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2751518.png)

![2-ethyl-1-phenethyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2751522.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2751524.png)

![5-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B2751526.png)